3-amino-2-fluoro-5-hydroxybenzoic acid
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Overview
Description
3-amino-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, fluoro, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-amino-2-fluoro-5-hydroxy- can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by fluorination and reduction steps. For example, starting with a compound like 2-fluoro-3-nitrobenzoic acid, the nitro group can be reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents, catalysts, and purification methods are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-amino-2-fluoro-5-hydroxybenzaldehyde.
Reduction: Formation of 3-amino-2-fluoro-5-hydroxybenzylamine.
Substitution: Formation of 3-amino-2-methoxy-5-hydroxybenzoic acid.
Scientific Research Applications
3-amino-2-fluoro-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-amino-2-fluoro-5-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, while the fluoro group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-aminobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 3-Hydroxybenzoic acid
Uniqueness
3-amino-2-fluoro-5-hydroxybenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and hydroxy) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
IUPAC Name |
3-amino-2-fluoro-5-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBGQPYIKIVBSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283062 |
Source
|
Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025127-39-2 |
Source
|
Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025127-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-fluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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